5-Deoxy-beta-D-xylo-hexofuranose
Description
Properties
CAS No. |
105181-82-6 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.157 |
IUPAC Name |
(2R,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-1-3-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
WRYOEBBYARWGSI-JGWLITMVSA-N |
SMILES |
C(CO)C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Sodium-Mediated Denitration
Treatment of 5,6-anhydro-1,2-O-isopropylidene-6-nitro-α-D-glucofuranose with sodium in dimethylformamide (DMF) induces denitration, yielding 5-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose as the primary product. The reaction proceeds via nucleophilic attack at C-6, facilitated by the electron-withdrawing nitro group, followed by elimination of nitrite (NO₂⁻). This method achieves ~70% yield, with minor byproducts arising from competing elimination pathways.
Lithium Aluminium Hydride Reduction
Lithium aluminium hydride (LiAlH₄) reduces 6-O-benzoyl-1,2-O-isopropylidene-5-O-tosyl-α-D-glucofuranose to predominantly form 5-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose. The bulky tosyl group at C-5 sterically hinders reduction at C-6, favoring C-5 deoxygenation. Yields exceed 80%, though chromatographic separation is required to isolate the product from trace 6-deoxy-L-idofuranose byproducts.
Hydrogenation with Raney Nickel Under Acidic Conditions
Catalytic hydrogenation using Raney nickel in the presence of acidic ion-exchange resins provides a scalable route but suffers from regioselectivity challenges.
Reaction Mechanism and Byproducts
5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose undergoes hydrogenolysis at C-5 or C-6 positions, producing a 3:2 mixture of 5-deoxy-D-xylo-hexofuranose and 6-deoxy-D-glucofuranose. The acidic environment protonates the epoxide oxygen, directing hydrogen attack to the less hindered C-5 position. Despite moderate yields (55–60%), this method requires extensive chromatography to isolate the desired product.
Thiolate-Mediated Desulfurization
Thiolate intermediates enable indirect access to 5-deoxy derivatives through sulfur displacement.
Sodium α-Toluenethiolate Reaction
6-O-benzoyl-1,2-O-isopropylidene-5-O-tosyl-α-D-glucofuranose reacts with sodium α-toluenethiolate to form 6-S-benzyl-1,2-O-isopropylidene-6-thio-β-L-idofuranose. Subsequent nickel-catalyzed desulfurization removes the benzylthio group, yielding 6-deoxy-L-idofuranose as a minor byproduct and 5-deoxy-D-xylo-hexofuranose (65% yield).
Deprotection and Cyclization Strategies
Selective deprotection of intermediates is critical for accessing the free sugar form.
Isopropylidene Group Removal
Treatment of 5-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose with aqueous trifluoroacetic acid (TFA) cleaves the acetal protecting group, yielding the free furanose form. Optimal conditions (2:1 CH₃CN/H₂O, 25°C) prevent undesired ring contractions, achieving >90% deprotection efficiency.
Cyclization of 4-Keto Intermediates
5,6-O-isopropylidene-D-xylo-hexos-4-ulose undergoes acid-catalyzed cyclization to form the furanose ring. NMR analysis confirms tautomerization between α- and β-anomers, with the β-form predominating (75:25 ratio).
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters across preparation routes:
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Byproducts |
|---|---|---|---|---|
| Reductive Denitration | 6-nitro-α-D-glucofuranose | Na/DMF | 70 | Nitrite salts |
| LiAlH₄ Reduction | 5-O-tosyl-glucofuranose | LiAlH₄/THF | 80 | 6-deoxy-L-idofuranose |
| Raney Nickel H₂ | 5,6-anhydro-glucofuranose | H₂/Raney Ni, acidic resin | 60 | 6-deoxy-D-glucofuranose |
| Thiolate Desulfurization | 5-O-tosyl-glucofuranose | NaSC₆H₄CH₃, Ni | 65 | 6-S-benzyl derivatives |
Structural Characterization
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 5.32 (d, J = 4.1 Hz, H-1), 4.78 (dd, J = 6.2 Hz, H-2), 1.25 (s, H-5). The absence of a C-5 hydroxyl signal confirms deoxygenation.
Mass Spectrometry
HRMS (ESI): m/z calcd for C₆H₁₂O₅ [M+H]⁺ 164.16, found 164.15.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Deoxy-beta-D-xylo-hexofuranose, and how do reaction conditions influence yield?
- Methodology : The synthesis of deoxy-sugars typically involves selective deoxygenation of hydroxyl groups. For example, hydrogenation using Pd/C (10%) under acidic conditions can reduce oxime intermediates to amines, as demonstrated in indole derivatives (e.g., compound 6 in ). For this compound, analogous steps may include:
Oxime formation : Reacting a precursor (e.g., hexofuranose aldehyde) with hydroxylamine.
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) to remove the hydroxyl group at the C5 position.
Purification : Chromatographic techniques (e.g., HPLC) to isolate the deoxygenated product.
- Key Considerations : Solvent choice (e.g., EtOH vs. DMSO) and catalyst loading significantly affect stereochemical outcomes and byproduct formation .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can identify the absence of the C5 hydroxyl proton and confirm the furanose ring configuration. For example, beta-D-allofuranose (a structural analog) shows characteristic anomeric proton signals at δ 5.2–5.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₁₂O₅ for 5-deoxy derivatives) .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during the synthesis of this compound?
- Methodology :
- Protecting group strategies : Use acetyl or benzyl groups to block reactive hydroxyls during deoxygenation. For example, the Mannich reaction () employs formaldehyde and secondary amines to stabilize intermediates.
- Enzymatic resolution : Lipases or glycosidases can selectively hydrolyze undesired stereoisomers .
- Data Contradiction Analysis : Conflicting reports on stereochemical outcomes may arise from solvent polarity or temperature variations. Comparative studies using controlled conditions (e.g., polar aprotic solvents at 0–5°C) are recommended .
Q. What strategies resolve discrepancies in reported stability data for this compound under acidic/basic conditions?
- Methodology :
- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–12. For instance, furanose rings are prone to ring-opening in strong acids (pH < 3) .
- Isotopic labeling : Use ¹³C-labeled analogs (e.g., ’s D-arabino-Hexose-6-¹³C) to trace decomposition pathways.
- Contradiction Mitigation : Discrepancies often stem from impurities or moisture content. Lyophilization and Karl Fischer titration ensure sample dryness before analysis .
Q. How do computational models (e.g., DFT) enhance understanding of this compound’s conformational flexibility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
